3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEDOGBTSALKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919612 | |
| Record name | 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87642-31-7, 916423-52-4 | |
| Record name | 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87642-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and β-keto esters or nitriles under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated pyrazolo[4,3-C]pyridine intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Halogenation, nitration, or sulfonation reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine as an anticancer agent. A library of tetrasubstituted pyrazolo[4,3-C]pyridines was synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cells. The results indicated that certain derivatives exhibited low micromolar GI50 values, demonstrating significant anticancer properties through mechanisms such as apoptosis induction and modulation of cell cycle proteins .
Table 1: Antiproliferative Activity of Pyrazolo[4,3-C]pyridines
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | <10 | Induces apoptosis via PARP-1 cleavage |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-C]pyridin-7-yl)phenol | MV4-11 | <5 | Activates caspase 9 pathway |
| 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridine | MCF-7 | <8 | Modulates LC3 expression |
Neurological Applications
The compound has also been investigated for its potential in treating neurological disorders. Its structural characteristics allow it to act as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), which is implicated in various neurodegenerative diseases. This modulation can enhance synaptic transmission and offer neuroprotective effects against excitotoxicity .
Phosphodiesterase Inhibition
Another area of research focuses on the inhibition of phosphodiesterases (PDEs). High-throughput screening identified derivatives of pyrazolo[4,3-C]pyridine as novel PDE inhibitors. For instance, one derivative demonstrated significant potency against human eosinophil PDE with IC50 values ranging from 0.03 to 1.6 µM. This inhibition is crucial for developing treatments for asthma and other inflammatory conditions where PDE activity exacerbates symptoms .
Case Study 1: Anticancer Screening
In a comprehensive study involving a series of pyrazolo[4,3-C]pyridines, researchers synthesized multiple derivatives and assessed their antiproliferative effects on human cancer cell lines. The findings demonstrated that modifications at the 4-position significantly influenced biological activity. Compounds with bulkier substituents showed reduced activity compared to their less substituted counterparts .
Case Study 2: Neurological Disorders
A study exploring the effects of pyrazolo[4,3-C]pyridines on mGluR4 revealed their potential in enhancing cognitive function in models of Alzheimer's disease. The modulation of this receptor pathway could lead to new therapeutic strategies for treating cognitive impairments associated with neurodegeneration .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings :
- Hydrophobic substituents (e.g., tert-butyl) enhance PS inhibitory activity, while polar groups reduce efficacy .
- The 4-fluorophenyl group in 3-(4-fluorophenyl)-THPP provides moderate electronic effects but lacks the steric bulk required for optimal PS inhibition .
Antimicrobial Agents (ESKAPE Pathogens)
Key Findings :
- Nitrofuran-tagged THPP derivatives (e.g., 13g) exhibit potent antimicrobial activity due to the redox-active nitrofuran group, which 3-(4-fluorophenyl)-THPP lacks .
Structural and Physicochemical Properties
Key Findings :
- The para-fluorine in 3-(4-fluorophenyl)-THPP optimizes electronic effects without significantly altering hydrophobicity compared to meta-fluoro or chloro analogues .
- Conformational studies reveal that the THPP ring adopts a half-chair conformation, with substituents like methylsulfonyl occupying equatorial positions to minimize steric strain .
Biological Activity
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₂H₁₂FN₃
- Molecular Weight : 217.24 g/mol
- CAS Number : 733757-82-9
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-C]pyridine exhibit notable antiproliferative effects against various cancer cell lines. For instance, the compound showed promising cytotoxicity in leukemia cell lines with IC50 values ranging from 0.59 to 1.25 μM, indicating strong potential for development as an anticancer agent .
Table 1: Cytotoxic Activity of this compound Derivatives
| Cell Line | IC50 (μM) |
|---|---|
| HL60 | 0.70 ± 0.14 |
| K562 | 1.25 ± 0.35 |
| HEL | 1.05 ± 0.35 |
| MCF7 | 0.59 ± 0.00 |
| BT549 | >10 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Some derivatives have shown significant inhibition of COX-2 enzymes, which are pivotal in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be as low as 0.04 μmol . This suggests that these compounds could serve as effective anti-inflammatory agents.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins .
Case Studies
A study published in Molecules evaluated the cytotoxic effects of several pyrazolo[4,3-C]pyridine derivatives on different cancer cell lines. The results indicated that the presence of fluorinated groups significantly enhanced the cytotoxic activity while maintaining selectivity towards malignant cells over normal cells .
Another study highlighted the potential use of these compounds in treating inflammatory diseases due to their ability to inhibit key enzymes involved in the inflammatory response .
Q & A
Q. What are the common synthetic routes for 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with ketones or via functionalization of the pyrazolo[4,3-c]pyridine core. For example, a two-step protocol involves (1) forming the pyrazole ring using hydrazine hydrate and a β-ketoester, followed by (2) introducing the 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution. Reaction optimization, such as using NaH as a base in THF at 273 K, can improve yields (45–50%) by minimizing side reactions . Solvent choice (e.g., DMF for polar intermediates) and temperature control are critical for regioselectivity.
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
Structural elucidation relies on NMR (¹H/¹³C) to confirm proton environments and aromatic substitution patterns, mass spectrometry (ESI/HRMS) for molecular weight verification, and X-ray crystallography to resolve stereochemistry. For crystallographic analysis, data collection at 173 K using MoKα radiation (λ = 0.71073 Å) with SHELXL refinement (R-factor < 0.06) ensures accurate bond length/angle measurements . Thermal ellipsoid plots (30% probability) help visualize molecular conformation, such as the half-chair configuration of the tetrahydro-pyridine ring .
Q. What preliminary biological activities have been reported for this scaffold?
Derivatives of this scaffold show inhibitory activity against c-Met kinase (IC₅₀ ~10–100 nM) and phosphodiesterase-4 (PDE4) (IC₅₀ 0.03–1.6 µM), with the 4-fluorophenyl group enhancing target affinity via hydrophobic interactions. In vitro assays using radioligand displacement (e.g., [³H]prazosin binding) and enzyme inhibition studies (e.g., fluorescence polarization) are standard for activity screening .
Advanced Research Questions
Q. How can QSAR models guide the optimization of this compound for kinase inhibition?
Quantitative Structure-Activity Relationship (QSAR) models correlate hydrophobicity (π) , electronic effects (σ) , and van der Waals volume (Vw) with activity. For c-Met inhibition, substituents at the pyrazole C3 position (e.g., trifluoromethyl) improve potency by increasing hydrophobic contact with the ATP-binding pocket. Regression analysis (e.g., partial least squares) of in vitro IC₅₀ data against computed descriptors (e.g., logP, polar surface area) identifies optimal substituents .
Q. What crystallographic insights inform the design of derivatives targeting solvent-exposed protein regions?
X-ray structures (e.g., PDB: 3LQ8) reveal that the tetrahydro-pyridine ring occupies a hydrophobic pocket, while the 4-fluorophenyl group extends into solvent-exposed regions. Modifications like introducing hydrogen-bond donors (e.g., hydroxyl groups) or bulky substituents (e.g., tert-butyl) at solvent-facing positions improve solubility and selectivity. The LigBEnD docking approach integrates ligand conformational flexibility and receptor dynamics to prioritize derivatives .
Q. How can discrepancies in reported biological activities of analogues be resolved?
Contradictory activity data (e.g., IC₅₀ variations >10-fold) may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or stereochemical purity. Strategies include:
- Enantiomeric resolution (chiral HPLC) to isolate active stereoisomers.
- Orthogonal assays (e.g., SPR vs. fluorescence quenching) to confirm binding kinetics.
- Crystallographic validation of protein-ligand interactions to rule out artifactual binding modes .
Q. What methodological advancements in crystallography enhance structural analysis of this compound?
High-resolution data (θmax > 27.5°, Rint < 0.04) collected using Rigaku MM007-HF CCD detectors improve electron density maps for accurate H-atom placement. SHELXL refinement with TWIN/BASF commands addresses twinning in monoclinic crystals (space group P21/c). Hydrogen bonding networks (C–H···O, d = 2.8–3.2 Å) are analyzed using Mercury software to predict packing stability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
